

TAS0612: A Technical Overview of a Novel Multi-Kinase Inhibitor

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Compound of Interest

Compound Name: TAS0612

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., **TAS0612** was identified as a promising anti-cancer agent due to its unique ability to concurrently suppress two major cancer cell survival pathways: the PI3K/AKT/mTOR and the RAS/MAPK pathways.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical data of **TAS0612**, intended for professionals in the field of oncology research and drug development.

Discovery and Chemical Structure

The discovery of **TAS0612** stemmed from a focused effort to identify a multi-targeted kinase inhibitor that could overcome the resistance mechanisms often observed with single-pathway inhibitors.[1] The lead structure for **TAS0612** was developed by integrating the structural features of compounds with potent RSK and S6K inhibitory activity with those known to inhibit AKT.[1] This optimization process led to the synthesis of **TAS0612**, a compound with a favorable balance of in vitro target inhibition and oral bioavailability.[1]

The chemical core of **TAS0612** is a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one moiety.[1][3]

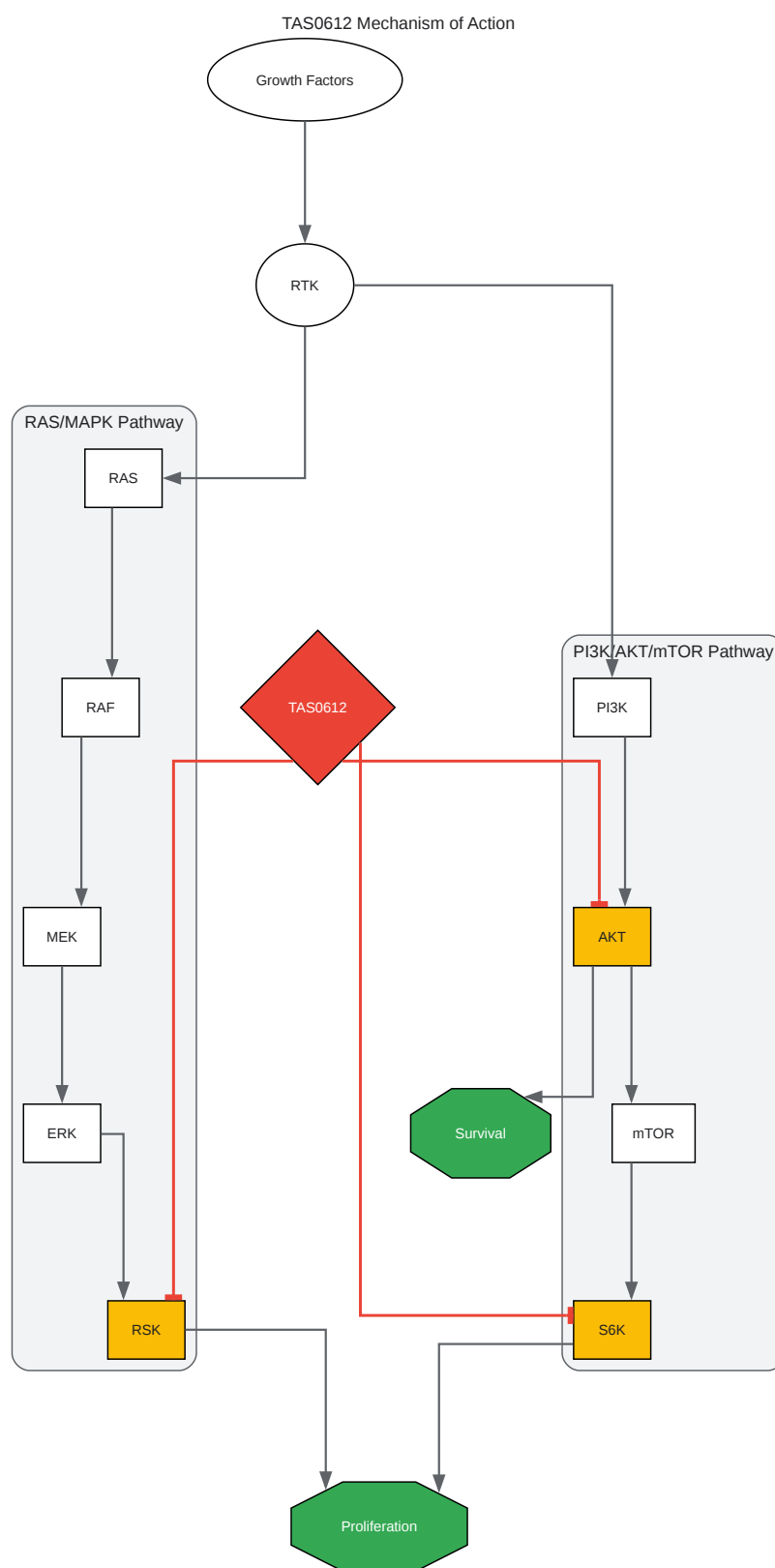
Chemical Properties:

Property	Value
IUPAC Name	4-(4-(3-((2-(tert-butylamino)ethyl)amino)-6-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-1-yl)-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one ^[1]
Molecular Formula	C ₂₇ H ₃₄ F ₃ N ₉ O ₂
Molecular Weight	573.61 g/mol
SMILES String	<chem>O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=N N=C(C(F)(F)F)O5)=CC=C4NCCNC(C) (C)C)=C2C1(C)C</chem>
CAS Number	2148902-58-1

Mechanism of Action

TAS0612 exerts its anti-tumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.^[1] These kinases are critical downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and therapeutic resistance.^{[1][2]}

By targeting these three kinases, **TAS0612** effectively blocks signaling through both pathways.^[3] This dual inhibition is hypothesized to be more effective than targeting a single pathway, as it can prevent the compensatory activation of the other pathway, a common mechanism of drug resistance.^[1]



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Figure 1: TAS0612 inhibits key kinases in the RAS/MAPK and PI3K/AKT/mTOR pathways.

Preclinical Pharmacology

In Vitro Kinase Inhibitory Activity

The inhibitory activity of **TAS0612** was assessed against a panel of RSK, AKT, and S6K isoforms. The compound demonstrated potent inhibition across all tested kinases, with IC50 values in the low nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of **TAS0612**

Kinase Isoform	IC50 (nmol/L)
RSK1	0.35
RSK2	0.16
RSK3	0.46
RSK4	1.65
AKT1	0.53
AKT2	0.73
AKT3	0.74
S6K1	0.56
S6K2	0.31

Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[\[1\]](#)

Cellular Activity

TAS0612 has shown potent anti-proliferative activity in a broad range of human cancer cell lines with various genetic backgrounds.[\[1\]](#) The growth-inhibitory effects were particularly correlated with PTEN loss or mutations, irrespective of the KRAS and BRAF mutation status.[\[1\]](#)

Table 2: Anti-proliferative Activity of **TAS0612** in Selected Cancer Cell Lines

Cell Line	Cancer Type	Key Genetic Alterations	IC50 (nmol/L)
HEC-6	Endometrial	PIK3CA mut, PTEN del	16
TOV-21G	Ovarian	KRAS mut, PIK3CA mut, PTEN del	11
RKO	Colon	BRAF mut, PIK3CA mut	29

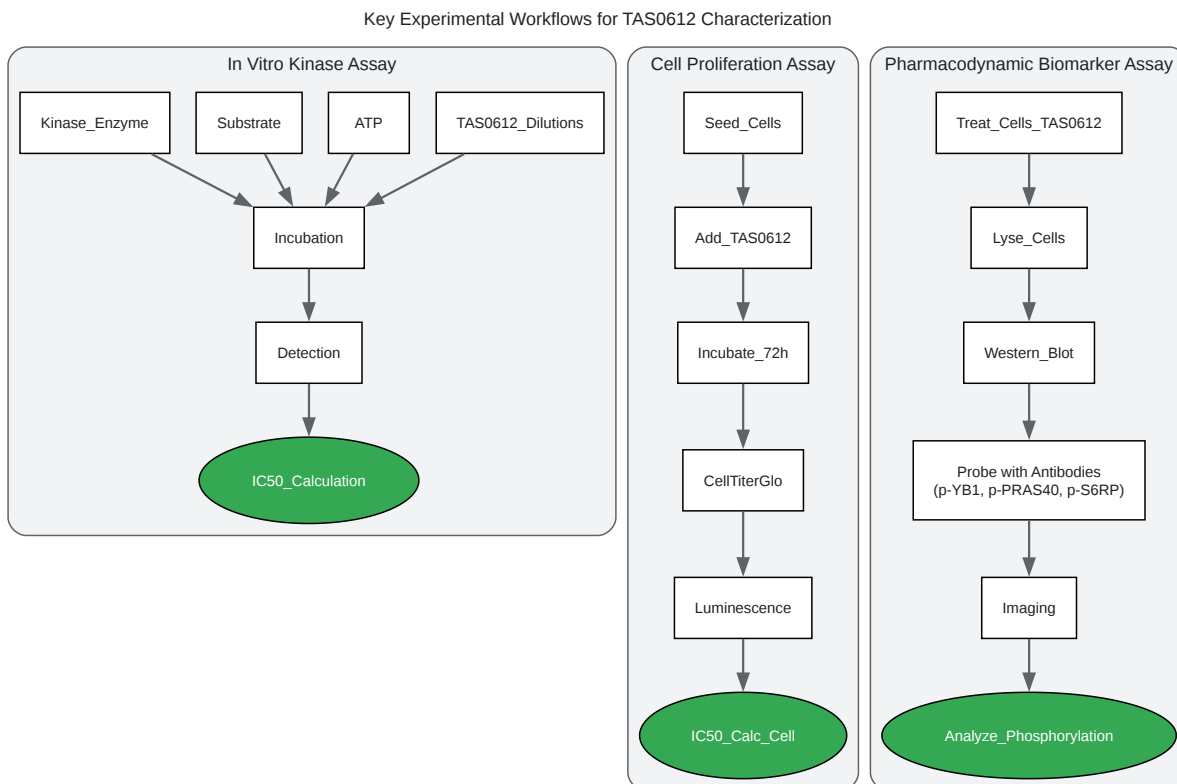
Data sourced from
Ichikawa et al., Mol
Cancer Ther 2024.[1]

In Vivo Efficacy

In preclinical xenograft models, orally administered **TAS0612** demonstrated significant dose-dependent anti-tumor activity.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of **TAS0612**.



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Figure 2: Overview of the main experimental procedures for evaluating **TAS0612**.

In Vitro Enzyme Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **TAS0612** against target kinase isoforms.
- Methodology: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of varying concentrations of **TAS0612**. The kinase activity was determined by measuring the amount of phosphorylated substrate. The specific method for detection was not detailed in the provided search results, but it is typically a luminescence-based or fluorescence-based assay. IC50 values were calculated from the dose-response curves.[\[1\]](#)

Cell Proliferation Assay

- Objective: To assess the anti-proliferative effect of **TAS0612** on cancer cell lines.
- Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of **TAS0612** concentrations for 72 hours. Cell viability was measured using the CellTiter-Glo® 2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and IC50 values were determined.[\[1\]](#)

Pharmacodynamic Biomarker Assays

- Objective: To confirm the on-target activity of **TAS0612** in a cellular context by measuring the phosphorylation of downstream substrates.
- Methodology: Cancer cells were treated with various concentrations of **TAS0612** for a specified period. Whole-cell lysates were then prepared and subjected to immunoblotting (Western blot) analysis. Specific primary antibodies were used to detect the phosphorylated forms of the following downstream targets:
 - RSK substrate: Phospho-YB1 (Ser102)[\[1\]](#)[\[3\]](#)
 - AKT substrate: Phospho-PRAS40 (Thr246)[\[1\]](#)[\[3\]](#)
 - S6K substrate: Phospho-S6 Ribosomal Protein (Ser235/236)[\[1\]](#)[\[3\]](#) The inhibition of phosphorylation of these substrates served as a pharmacodynamic marker of **TAS0612** activity.[\[1\]](#)

Clinical Development

A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of **TAS0612** in patients with advanced or metastatic solid tumors. However, the trial was terminated.

Conclusion

TAS0612 is a novel, orally active, multi-kinase inhibitor that potently targets RSK, AKT, and S6K. Its mechanism of action, involving the dual blockade of the PI3K/AKT/mTOR and RAS/MAPK pathways, represents a rational approach to overcoming resistance to single-agent targeted therapies. Preclinical data demonstrated significant in vitro and in vivo anti-tumor activity across a range of cancer models. While the clinical development of **TAS0612** has been halted, the extensive preclinical characterization of this compound provides valuable insights for the continued development of multi-targeted kinase inhibitors in oncology.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
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